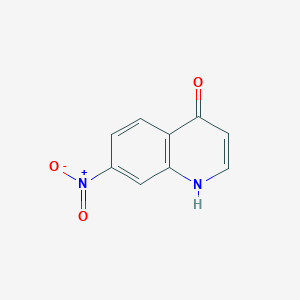

4-Hydroxy-7-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-3-4-10-8-5-6(11(13)14)1-2-7(8)9/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPKSYLYDHCVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283859 | |

| Record name | 4-HYDROXY-7-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75770-07-9, 6270-14-0 | |

| Record name | 7-Nitro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75770-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6270-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-HYDROXY-7-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-7-nitroquinoline and its Congeners for Advanced Research

A Note to the Researcher: The compound specified, 4-Hydroxy-7-nitroquinoline with CAS number 75770-07-9, is not readily identifiable in major chemical databases. This suggests the possibility of a typographical error in the CAS number or that the compound is exceedingly rare. This guide, therefore, addresses the broader class of hydroxy- and nitro-substituted quinolines, providing a robust framework for research in this area. The principles, protocols, and analyses detailed herein are directly applicable to the study of such compounds and will serve as a valuable resource for the investigation of novel quinoline derivatives.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of hydroxyl and nitro substituents dramatically influences the electron density and steric profile of the quinoline nucleus, leading to a diverse range of pharmacological effects. These substitutions can modulate properties such as receptor binding, enzyme inhibition, and bioavailability. Consequently, substituted quinolines have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.

Physicochemical Properties of Substituted Quinolines

The physicochemical properties of substituted quinolines are critical determinants of their biological activity and formulation potential. Key parameters include:

| Property | Typical Range/Value | Significance |

| Molecular Weight | 150 - 300 g/mol | Influences solubility, permeability, and diffusion. |

| Melting Point | 150 - 300 °C | Indicator of purity and lattice energy. |

| pKa | 4-6 (quinoline nitrogen) | Determines the ionization state at physiological pH, affecting receptor interaction and membrane transport. |

| LogP | 1-4 | A measure of lipophilicity, impacting cell membrane permeability and off-target effects. |

| Solubility | Varies widely | Crucial for in vitro assay design and in vivo bioavailability. Generally sparingly soluble in water, more soluble in organic solvents like DMSO and DMF. |

Synthesis of Hydroxy- and Nitro-Substituted Quinolines

The synthesis of functionalized quinolines is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide range of derivatives.

General Synthetic Strategies

Common methods for the synthesis of the quinoline core include the Skraup, Doebner-von Miller, and Friedländer reactions. For the introduction of hydroxyl and nitro groups, subsequent electrophilic aromatic substitution reactions are typically employed. The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the quinoline ring.

A general representation of a synthetic approach is outlined below:

A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-7-nitroquinoline

Foreword: The Strategic Importance of 4-Hydroxy-7-nitroquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique photophysical properties. Within this esteemed class of compounds, this compound emerges as a particularly valuable intermediate. The introduction of a nitro group at the 7-position of the 4-hydroxyquinoline core significantly modulates the molecule's electronic properties, opening avenues for further functionalization and the development of novel therapeutic agents and specialized chemical probes. This guide provides an in-depth, experience-driven protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Mechanistic Insights: The Electrophilic Aromatic Substitution of 4-Hydroxyquinoline

The synthesis of this compound from 4-hydroxyquinoline is achieved through an electrophilic aromatic substitution reaction, specifically nitration. The regioselectivity of this reaction is governed by the interplay of the electronic effects of the substituents on the quinoline ring.

The 4-hydroxy group is a potent activating group, donating electron density to the aromatic system via resonance, and is an ortho, para-director. Conversely, the nitrogen atom of the quinoline ring is an electron-withdrawing group, deactivating the ring towards electrophilic attack. In the strongly acidic conditions of nitration (typically a mixture of nitric and sulfuric acid), the quinoline nitrogen is protonated, further enhancing its deactivating effect on the pyridine ring.

Consequently, electrophilic attack is directed towards the benzene ring. The hydroxyl group at position 4 directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho (position 3) and para (position 5) positions. However, the 5-position is sterically hindered by the adjacent fused ring system. Therefore, the primary sites of substitution are the positions ortho and para to the hydroxyl group on the benzenoid ring, which are positions 5 and 7. The electronic influence of the protonated nitrogen atom slightly favors substitution at the 7-position over the 5-position.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust and validated method for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 4-Hydroxyquinoline | Reagent | Sigma-Aldrich | Purity ≥ 98% |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS | Fisher Scientific | 95-98% |

| Concentrated Nitric Acid (HNO₃) | ACS | Fisher Scientific | 68-70% |

| Deionized Water | - | - | For workup |

| Ethanol | Reagent | VWR | For recrystallization |

| Sodium Bicarbonate (NaHCO₃) | ACS | EMD Millipore | For neutralization |

| Ice | - | - | For temperature control |

| Round-bottom flask (250 mL) | - | - | - |

| Magnetic stirrer and stir bar | - | - | - |

| Dropping funnel | - | - | - |

| Thermometer | - | - | - |

| Buchner funnel and filter paper | - | - | - |

| Beakers and Erlenmeyer flasks | - | - | - |

Reaction Workflow Diagram

High-Performance Synthesis of 4-Hydroxy-7-nitroquinoline: A Technical Guide

Methodology: Conrad-Limpach Modification of the Knorr Condensation Target Audience: Senior Organic Chemists, Process Development Scientists

Executive Summary & Strategic Distinction

This guide details the synthesis of 4-Hydroxy-7-nitroquinoline (7-nitroquinolin-4(1H)-one). It is critical to address a common nomenclature conflation immediately: while the Knorr Quinoline Synthesis classically produces 2-hydroxyquinolines (carbostyrils) via an anilide intermediate, the target molecule here is a 4-hydroxyquinoline .

To achieve the 4-hydroxy regioisomer, the reaction must proceed via the Conrad-Limpach protocol.[1][2] This pathway enforces kinetic control to form a

Synthetic Strategy:

-

Condensation: 3-Nitroaniline + Ethyl Acetoacetate

Enamine (Schiff Base). -

Cyclization: High-temperature electrocyclic ring closure (

250°C) to form the quinolone core.[1] -

Regiocontrol: Management of the meta-nitro substituent directing effect to favor the 7-isomer over the 5-isomer.

Mechanistic Foundation & Regioselectivity

The synthesis relies on the varying reactivity of the

-

Knorr Pathway (Avoid for this Target): At lower temperatures (

°C), the aniline attacks the more reactive ketone carbonyl, forming an anilide. Cyclization yields 2-hydroxy-7-nitroquinoline. -

Conrad-Limpach Pathway (Required): At high temperatures with acid catalysis and water removal, the aniline attacks the ketone to form an enamine . Subsequent thermal cyclization involves an intramolecular nucleophilic attack of the aromatic ring onto the ester carbonyl, ejecting ethanol and forming the 4-hydroxyquinoline.

Regiochemical Challenge: The Meta-Substituent

Starting with 3-nitroaniline , cyclization can occur at two ortho positions relative to the amine:

-

Para to Nitro (

): Yields 7-nitro-4-hydroxyquinoline . -

Ortho to Nitro (

): Yields 5-nitro-4-hydroxyquinoline .

Theoretical Insight: The nitro group is strongly electron-withdrawing. Cyclization at the position ortho to the nitro group (forming the 5-isomer) is sterically hindered and electronically disfavored due to the inductive destabilization of the sigma-complex intermediate. Consequently, the 7-nitro isomer is the major product (typically >80% regioselectivity), but chromatographic or recrystallization separation is required to remove the 5-nitro impurity.

Caption: Mechanistic divergence between Knorr and Conrad-Limpach pathways. The green path indicates the required route for the 4-hydroxy target.

Experimental Protocol

Phase 1: Enamine Formation (Condensation)

This step requires forcing conditions because the nitro group deactivates the aniline nucleophile.

-

Reagents:

-

3-Nitroaniline (1.0 eq)

-

Ethyl Acetoacetate (1.2 eq)

-

Solvent: Toluene or Benzene (anhydrous)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

-

-

Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Procedure:

-

Dissolve 3-nitroaniline and ethyl acetoacetate in toluene.

-

Add catalytic p-TsOH.

-

Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap.

-

Endpoint: Continue reflux until the theoretical volume of water is collected (approx. 4-8 hours).

-

Workup: Cool the solution. Wash with 5% NaHCO₃ (to remove acid catalyst) and brine. Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

Result: Crude

-(3-nitroanilino)crotonate (Enamine). This is often an oil or low-melting solid. Do not purify extensively; proceed to cyclization.

Phase 2: Thermal Cyclization (Ring Closure)

This is the critical step. The ring closure requires high thermal energy to overcome the aromaticity barrier of the benzene ring.

-

Reagents:

-

Crude Enamine (from Phase 1)

-

Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether.

-

Note: Mineral oil can be used but makes workup difficult.

-

-

Temperature: 250°C (Boiling point of Dowtherm A).

Procedure:

-

Heat the Dowtherm A (approx. 10 mL per gram of enamine) to a rolling boil (

250°C) in a flask equipped with a short-path distillation head (to remove ethanol formed). -

Critical Addition: Add the crude enamine dropwise (diluted in a minimum amount of warm solvent if necessary) to the boiling Dowtherm A.

-

Why Dropwise? This maintains high dilution, preventing intermolecular polymerization, and ensures the reactant instantly sees the high temperature required for cyclization rather than polymerization.

-

-

Maintain reflux for 15–30 minutes after addition is complete. Ethanol should distill off.[2][3][4]

-

Cooling: Allow the mixture to cool slowly to room temperature. The product, this compound, typically precipitates as a brown/yellow solid.

-

Filtration: Dilute the cooled mixture with hexane or petroleum ether (to solubilize the Dowtherm A) and filter the precipitate.

-

Washing: Wash the filter cake copiously with hexane/acetone to remove residual high-boiling solvent.

Phase 3: Purification & Isomer Separation

The crude solid contains the 7-nitro (major) and 5-nitro (minor) isomers.

-

Recrystallization: Recrystallize from Glacial Acetic Acid or DMF/Ethanol .

-

The 7-nitro isomer is generally less soluble and crystallizes first.

-

-

Verification: Check purity via TLC (MeOH:DCM 1:9) or HPLC.

-

Characterization:

-

1H NMR (DMSO-d6): Look for the C2-H singlet (

7.9-8.1 ppm). The 7-nitro isomer will show a specific coupling pattern for the benzenoid ring (d, d, dd) distinct from the 5-nitro (d, d, t pattern).

-

Quantitative Data Summary

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 : 1.2 (Aniline : Ketoester) | Slight excess of ester drives reaction. |

| Catalyst | p-TsOH (5 mol%) | Essential for deactivating nitro-anilines. |

| Cyclization Temp | 240–255°C | Below 240°C favors polymerization/tars. |

| Solvent | Dowtherm A / Diphenyl Ether | High boiling point, inert. |

| Typical Yield | 45% – 65% | Lower yields due to electronic deactivation. |

| Regioselectivity | ~80:20 (7-nitro : 5-nitro) | Purification required. |

Troubleshooting & Optimization

Issue: Low Yield in Condensation Step

Root Cause: 3-Nitroaniline is a poor nucleophile. Solution:

-

Extend reflux time (up to 24h).

-

Use a molecular sieve in the Dean-Stark trap to ensure total water removal.

-

Consider using the Gould-Jacobs alternative: React 3-nitroaniline with Ethoxymethylenemalonate (EMME) instead of ethyl acetoacetate. This route is often cleaner for electron-deficient anilines and yields the 3-ester-4-quinolone, which can be hydrolyzed and decarboxylated.

Issue: "Tarring" during Cyclization

Root Cause: Concentration of enamine is too high or addition is too fast. Solution:

-

Ensure the Dowtherm A is actually boiling before addition.

-

Add the enamine solution very slowly via a dropping funnel.

-

Use nitrogen sparging to prevent oxidative degradation at high temperatures.

Issue: Product Solubility

Root Cause: Nitro-hydroxyquinolines are highly insoluble in organic solvents. Solution:

-

Use DMF or DMSO for NMR characterization.

-

For reactions requiring the hydroxy group protection, convert to the 4-chloro derivative using

immediately, as the chloro-derivative is more soluble and workable.

References

-

Conrad, M., & Limpach, L. (1887).[1] Über das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.

-

Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society.[5] (Foundational work on nitro-quinoline synthesis regioselectivity).

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Authoritative text on Knorr vs. Conrad-Limpach mechanisms).

-

Patel, N. B., et al. (2010). Synthesis and microbial activity of new 4-hydroxy quinolines. Journal of Saudi Chemical Society. (Modern application of the protocol).

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. iipseries.org [iipseries.org]

Technical Guide: Therapeutic Applications of 4-Hydroxy-7-nitroquinoline

The following technical guide details the therapeutic utility, synthesis, and chemical biology of 4-Hydroxy-7-nitroquinoline , a critical scaffold in medicinal chemistry.

Executive Summary

This compound (also known as 7-nitroquinolin-4-ol) is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While rarely a final drug product itself, it serves as a linchpin intermediate in the synthesis of three major therapeutic classes:

-

NMDA Receptor Antagonists: Derivatives functioning at the glycine modulatory site for neuroprotection.[1][2]

-

Tyrosine Kinase Inhibitors (TKIs): Precursors to 4-anilino-3-cyanoquinolines used in oncology (e.g., EGFR inhibitors).[2]

-

Antimicrobial & Antiprotozoal Agents: Nitro-heterocycles with intrinsic redox potential against anaerobic pathogens.[2]

This guide provides the specific synthetic protocols, structure-activity relationships (SAR), and mechanistic grounding required to utilize this scaffold in drug discovery.

Chemical Biology & Structure-Activity Relationship (SAR)

The versatility of this compound stems from its ability to be functionalized at two distinct vectors (C4 and C7) with orthogonal reactivity.[2]

The Pharmacophore[3]

-

C4 Position (Hydroxyl/Chloro): The 4-hydroxyl group exists in tautomeric equilibrium with the 4-quinolone.[2] It is readily converted to a 4-chloro group (using POCl₃), which serves as an electrophilic handle for SNAr reactions with amines.[2] This is the entry point for introducing specificity domains (e.g., aniline rings in kinase inhibitors).

-

C7 Position (Nitro): The nitro group is strongly electron-withdrawing, which:

-

Increases the acidity of the N1 proton (important for binding affinity in NMDA antagonists).

-

Can be reduced to an amine (-NH₂), providing a nucleophilic handle for attaching solubilizing tails (e.g., morpholine/piperazine chains) crucial for bioavailability.[2]

-

Mechanism of Action Visualization

The following diagram illustrates the divergence of this scaffold into two primary therapeutic pathways.

Figure 1: Divergent synthesis pathways from the this compound core to neuroprotective and oncological agents.[2]

Therapeutic Applications

Neuroprotection: NMDA Glycine Site Antagonists

Glutamate excitotoxicity is mediated by the NMDA receptor.[1] Competitive antagonists at the glutamate site often cause psychotomimetic side effects.[2] However, antagonists at the allosteric glycine site (such as 7-chlorokynurenic acid) offer a safer safety profile.[2]

-

Mechanism: The 7-nitro group mimics the electron-withdrawing properties of the 7-chloro substituent found in potent reference compounds.[2] It enhances the acidity of the NH group, strengthening the hydrogen bond with the receptor protein backbone.

-

Key Insight: 7-nitro-4-hydroxyquinoline-2-carboxylic acid (7-nitrokynurenic acid) shows high affinity for the glycine site, preventing channel opening during ischemic events.[2]

Oncology: EGFR Kinase Inhibitors

The 4-anilinoquinoline pharmacophore is the backbone of drugs like gefitinib and erlotinib .[2]

-

Role of Scaffold: The this compound is converted to 4-chloro-7-nitroquinoline.[2]

-

Reaction Logic:

-

Advantage: The 7-position is solvent-exposed in the ATP binding pocket, making it the ideal exit vector for tuning physicochemical properties without disrupting binding.[2]

Experimental Protocols

Synthesis of this compound (Gould-Jacobs Reaction)

This protocol utilizes the Gould-Jacobs reaction, the industry standard for constructing the quinolone core.[2] Note that m-nitroaniline yields a mixture of 5- and 7-nitro isomers; separation is required.[2]

Reagents:

-

m-Nitroaniline (1.0 eq)[2]

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[2]

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)[2]

Step-by-Step Protocol:

-

Condensation:

-

Cyclization (Critical Step):

-

Heat Dowtherm A to a rolling boil (~250°C).

-

Add the acrylate intermediate rapidly to the boiling solvent. High dilution and rapid addition favor intramolecular cyclization over polymerization.[2]

-

Reflux for 30–60 minutes.[2]

-

Cool to room temperature.[2][3][4][5] The product (ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate) will precipitate.[2] Filter and wash with hexane.[2]

-

-

Hydrolysis & Decarboxylation:

-

Reflux the ester in 10% NaOH for 4 hours to hydrolyze to the carboxylic acid.

-

Acidify with HCl to precipitate the acid.[2]

-

Decarboxylation: Heat the dry acid in Dowtherm A or quinoline at 240°C until CO₂ evolution ceases.

-

Purification: The crude solid contains both 5-nitro and 7-nitro isomers.[2] Recrystallize from glacial acetic acid or DMF.[2] The 7-nitro isomer is typically less soluble and crystallizes first.[2]

-

Yield: Expect 40–60% overall yield.[2] Validation: 1H NMR (DMSO-d₆) should show a doublet for H-5 (coupling with H-6) and a singlet for H-8 (due to meta coupling), distinguishing it from the 5-nitro isomer.

Functionalization to 4-Chloro-7-nitroquinoline

This intermediate is the "gateway" to kinase inhibitors.[2]

-

Suspend dry this compound (1.0 eq) in POCl₃ (5.0 eq).

-

Add a catalytic amount of DMF (Vilsmeier-Haack conditions).[2]

-

Reflux for 2 hours. The solid will dissolve as the reaction proceeds.

-

Quench: Pour the reaction mixture slowly onto crushed ice/ammonia water (exothermic!).

-

Isolation: Filter the yellow precipitate (4-chloro-7-nitroquinoline).

Safety & Toxicology

-

Nitro-Aromatics: Compounds containing nitro groups can be mutagenic (Ames positive) due to metabolic reduction to hydroxylamines.[2] In drug design, the nitro group is often reduced to an amine or amide to mitigate this risk.

-

Handling: 4-Chloro-7-nitroquinoline is a potent skin sensitizer and lachrymator.[2] Handle in a fume hood.

-

Waste: Dowtherm A is difficult to clean; use dedicated glassware or clean with hot toluene followed by acetone.[2]

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [2]

-

Leeson, P. D., et al. (1991).[2] Kynurenic acid derivatives.[2][6][7][8] Structure-activity relationships of glycine site antagonists. Journal of Medicinal Chemistry, 34(4), 1243–1252. [2]

-

Wissner, A., et al. (2003).[2] Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Analogues of 3-Cyano-4-anilinoquinolines as Epidermal Growth Factor Receptor Kinase Inhibitors. Journal of Medicinal Chemistry, 46(1), 49–63. [2]

-

Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline.[2][3][5][9][10] Organic Syntheses, 28, 38.

-

Parsons, C. G., et al. (1997).[2][7] Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain.[1][2] Molecular Pharmacology, 52(4), 608-618.[2]

Sources

- 1. Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ablelab.eu [ablelab.eu]

- 5. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]

- 6. Glycine site associated with the NMDA receptor modulates long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation by magnesium of the affinity of NMDA receptors for glycine in murine hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Cytotoxicity Profiling of 4-Hydroxy-7-nitroquinoline (4H7NQ)

Executive Summary & Scientific Rationale

4-Hydroxy-7-nitroquinoline (4H7NQ), often existing in tautomeric equilibrium with 7-nitro-4-quinolone, represents a critical scaffold in medicinal chemistry. While structurally related to the potent carcinogen 4-nitroquinoline-1-oxide (4NQO) and the antibiotic Nitroxoline (8-hydroxy-5-nitroquinoline), 4H7NQ occupies a distinct pharmacological niche. It serves as a precursor for NMDA receptor glycine-site antagonists and potential antitumor agents.

Why this protocol? Standard cytotoxicity assays often fail with nitro-substituted quinolines due to their specific physicochemical properties:

-

Solubility Issues: The planar aromatic structure leads to stacking and precipitation in aqueous media.

-

Redox Cycling: The nitro group (

) can undergo enzymatic reduction to nitro radical anions, generating superoxide anions. This requires specific ROS-sensitive controls. -

Tautomerism: The hydroxy/keto equilibrium is pH-dependent, altering cellular uptake.

This guide provides a validated workflow for assessing the cytotoxicity of 4H7NQ, distinguishing between metabolic impairment (MTT/MTS) and membrane integrity loss (LDH), with a specific module for oxidative stress profiling.

Mechanism of Action & Biological Context[1][2][3][4][5][6]

To interpret cytotoxicity data correctly, one must understand the potential intracellular cascade. Unlike simple alkylating agents, 4H7NQ likely exhibits toxicity through two primary pathways:

-

Nitro-Reductive Stress: Similar to other nitro-aromatics, 4H7NQ can be reduced by intracellular nitroreductases (e.g., NQO1). This cycle generates Reactive Oxygen Species (ROS), leading to DNA strand breaks and mitochondrial depolarization.

-

Intercalation/Binding: The planar quinoline core may intercalate into DNA or bind allosteric sites on glutamate receptors (if using neuronal lines), inducing excitotoxicity or apoptosis.

Mechanistic Pathway Diagram

Figure 1: Hypothesized cytotoxicity pathway of 4H7NQ involving nitro-reduction and oxidative stress.

Experimental Protocol: Cytotoxicity Profiling

Critical Reagents & Preparation[7]

-

Test Compound: this compound (CAS: 17408-21-8).

-

Vehicle: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

-

Positive Control:

-

General Toxicity: Doxorubicin (1 µM).

-

Mechanistic Control (Nitro-stress): 4-Nitroquinoline-1-oxide (4NQO) or Menadione.

-

-

Cell Lines:

-

HepG2: High metabolic capacity (ideal for nitro-reduction testing).

-

SH-SY5Y: Neuroblastoma (ideal for neurotoxicity/NMDA relevance).

-

Stock Solution Preparation (Critical Step):

-

Weigh 4H7NQ powder. Note: It is likely a yellow/orange crystalline solid.

-

Dissolve in 100% DMSO to a concentration of 50 mM .

-

Note: Sonicate for 5-10 minutes at 37°C if turbidity persists.

-

-

Aliquot and Store: Store at -20°C. Protect from light (amber tubes) as nitro-compounds are photosensitive.

Experimental Workflow

Figure 2: Dual-assay workflow for confirming cytotoxicity.

Detailed Step-by-Step Procedure

Phase A: Cell Seeding

-

Harvest cells in the exponential growth phase.

-

Seed 5,000–10,000 cells/well in 100 µL complete media into a clear-bottom 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

Edge Effect Control: Fill outer wells with PBS; do not use for data.

-

Phase B: Compound Treatment

-

Serial Dilution: Prepare a 2x working solution in culture media.

-

Range: 0, 1, 5, 10, 25, 50, 100 µM.

-

Vehicle Control: Media + DMSO (matched to the highest concentration, e.g., 0.5%).

-

-

Remove old media from wells (carefully, do not disturb monolayer).

-

Add 100 µL of fresh media containing the compound.

-

Incubate for 24 or 48 hours .

Phase C: Dual Readout (Multiplexing)

To maximize data integrity, perform LDH analysis on the supernatant before MTT analysis on the adherent cells.

Step 1: LDH Release (Membrane Integrity)

-

Transfer 50 µL of supernatant from each well to a new plate.

-

Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

-

Incubate 30 mins at Room Temp (Dark).

-

Add Stop Solution and read Absorbance at 490 nm .

Step 2: MTT Assay (Mitochondrial Activity)

-

To the original plate (cells + remaining 50 µL media), add 10 µL of MTT reagent (5 mg/mL in PBS).

-

Incubate for 3–4 hours at 37°C until purple formazan crystals form.

-

Remove media carefully.

-

Solubilize crystals with 100 µL DMSO .

-

Read Absorbance at 570 nm .

Data Analysis & Interpretation

Calculation of Viability

Normalize all values to the Vehicle Control (DMSO).

Troubleshooting & Expected Outcomes

| Observation | Potential Cause | Solution |

| Precipitation | 4H7NQ is hydrophobic. | Check wells under microscope before assay. If crystals are visible, lower max concentration or use BSA-containing media to solubilize. |

| High Background (MTT) | Reductive nature of 4H7NQ. | The nitro group might directly reduce MTT without cells. Crucial Control: Incubate Media + Compound + MTT (no cells). If purple, switch to ATP-based assay (CellTiter-Glo). |

| LDH High / MTT High | Cell lysis but enzyme active. | Inconsistent. Likely interference.[1] Wash cells with PBS before adding MTT media. |

Data Presentation Template

Table 1: Summary of Cytotoxicity (IC50 Values)

| Cell Line | Timepoint | IC50 (MTT) | IC50 (LDH) | Interpretation |

| HepG2 | 24 h | [Value] µM | [Value] µM | Metabolic toxicity likely due to nitro-reduction. |

| SH-SY5Y | 24 h | [Value] µM | [Value] µM | Assess for neurotoxicity vs neuroprotection window. |

Advanced Mechanistic Validation: ROS Assay

Since 4H7NQ is a nitro-quinoline, oxidative stress is a high-probability mechanism.

Protocol:

-

Seed cells in black-walled 96-well plates.

-

Pre-load cells with 10 µM H2DCFDA (ROS probe) for 30 mins in serum-free media.

-

Wash cells with PBS.

-

Add 4H7NQ (in phenol-red free media).

-

Measure Fluorescence (Ex/Em: 485/535 nm) kinetically every 10 mins for 2 hours.

Expected Result: A rapid increase in fluorescence indicates redox cycling of the nitro group, validating the ROS mechanism [1, 3].

References

-

Nitroxoline and Nitro-quinoline Mechanisms

- Jiang, H., et al. (2011). "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol." Cancer Letters. This paper establishes the ROS-dependent cytotoxicity of nitro-hydroxyquinolines.

-

NMDA Receptor Glycine Site Antagonists

- Cai, S. X., et al. (1996). "Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors." Journal of Medicinal Chemistry.

-

4NQO (Positive Control Context)

- Tada, M., & Tada, M. (1976). "Metabolic activation of 4-nitroquinoline 1-oxide and its binding to nucleic acid." Nature. Establishes the baseline toxicity mechanism for nitro-quinolines.

-

Synthesis and Structural Analogs

-

Gao, S., et al. (2012).[2] "Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives." Molecules. Discusses the synthesis and biological activity of related hydroxy-quinoline/coumarin scaffolds.

-

Sources

MTT assay protocol using 4-Hydroxy-7-nitroquinoline

Application Note: Cytotoxicity Assessment of 4-Hydroxy-7-nitroquinoline via MTT Assay

Abstract & Scientific Rationale

This application note details the protocol for assessing the cytotoxicity of This compound (7-nitro-4-quinolinol; CAS: 613-51-4) using the MTT assay. While the MTT assay is a gold standard for metabolic activity, the specific physicochemical properties of nitro-substituted quinolines introduce unique challenges that standard protocols fail to address.

The Pharmacological Context:

this compound is a critical pharmacophore in the synthesis of antibacterial and anticancer agents. Its structural isomerism (tautomerization between the enol and keto forms) and the presence of a nitro group (

The Mechanistic Challenge: The MTT assay relies on the reduction of the tetrazolium salt (yellow) to formazan (purple) by mitochondrial succinate dehydrogenase.[1][2] However, nitro-compounds are prone to redox cycling . There is a risk that this compound may chemically reduce MTT in the absence of cells (abiotic reduction), leading to "false viability" signals. Furthermore, the compound’s intrinsic yellow color can interfere with absorbance readings if not properly subtracted.

This protocol integrates strict controls for chemical interference and solubility management to ensure data integrity.

Material Preparation & Characterization

Compound Properties

-

Compound: this compound[3]

-

Molecular Formula:

-

Molecular Weight: 190.16 g/mol [4]

-

Solubility: Poor in water; soluble in Dimethyl Sulfoxide (DMSO).

-

Stability: Light Sensitive . The nitro group is susceptible to photodegradation. All handling must occur under low-light conditions (amber tubes).

Stock Solution Preparation (100 mM)

-

Target Concentration: 100 mM Stock.

-

Solvent: Sterile, anhydrous DMSO (Sigma-Aldrich, Hybridoma Grade).

-

Calculation: To prepare 1 mL of stock:

-

Protocol:

-

Weigh ~19.02 mg of this compound into an amber microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO.

-

Vortex vigorously for 1 minute. If precipitation persists, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

-

Experimental Design & Controls

To validate the assay against chemical interference, the following plate layout is mandatory :

| Condition | Description | Purpose |

| Experimental Wells | Cells + Medium + Compound (Serial Dilution) | Measures cytotoxicity. |

| Vehicle Control (VC) | Cells + Medium + DMSO (matched %) | Normalizes 100% viability; accounts for DMSO toxicity. |

| Positive Control | Cells + Medium + Known Cytotoxin (e.g., Triton X-100) | Validates assay sensitivity (induces 0% viability). |

| Blank (Background) | Medium + DMSO (No Cells) | Subtracts optical density of the plastic/medium.[5] |

| Interference Control | Medium + Compound + MTT (No Cells) | CRITICAL: Checks if the compound chemically reduces MTT. |

Detailed Protocol

Phase I: Cell Seeding (Day 0)

-

Harvest Cells: Detach adherent cells (e.g., HeLa, A549) using Trypsin-EDTA. Neutralize and count.

-

Optimization: Seed cells at a density that ensures they remain in the logarithmic growth phase for the duration of the assay (typically 3,000–10,000 cells/well depending on doubling time).

-

Plating: Dispense 100 µL of cell suspension into 96-well plates.

-

Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS to prevent evaporation-induced "smile effects."

-

Incubation: Incubate for 24 hours at 37°C, 5%

.

Phase II: Compound Treatment (Day 1)

-

Preparation of Working Solutions:

-

Thaw the 100 mM stock.

-

Prepare a 2x concentrated dilution series in complete medium.

-

Example: For a final test range of 0–100 µM, prepare 0–200 µM in medium.

-

DMSO Limit: Ensure the final DMSO concentration is

in all wells (including controls).

-

-

Treatment:

-

Incubation: Incubate for the desired timepoint (24h, 48h, or 72h).

Phase III: The MTT Assay (Day 2/3)

-

Reagent Prep: Dissolve MTT powder (Thiazolyl Blue Tetrazolium Bromide) in PBS at 5 mg/mL. Filter sterilize (0.22 µm). Protect from light.[7]

-

Addition: Add 10 µL of MTT stock to each well (final conc: 0.45 mg/mL).

-

Incubation: Incubate for 3–4 hours at 37°C.

-

Checkpoint: View under a microscope. Healthy cells will contain dark purple intracellular crystals (formazan).

-

-

Solubilization:

-

Dissolution: Place the plate on an orbital shaker (protected from light) for 15 minutes.

-

Readout: Measure Absorbance (OD) at 570 nm .

-

Reference Wavelength: 630 nm (subtract this to correct for plastic imperfections and cellular debris).

-

Mechanistic Visualization

The following diagrams illustrate the assay logic and the specific interference pathways relevant to nitro-quinolines.

Diagram 1: MTT Assay Mechanism & Interference Risks

Caption: Pathway showing the standard enzymatic reduction of MTT (Green path) versus the potential chemical interference by the nitro-compound (Red dashed path).

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the MTT assay emphasizing the treatment and solubilization phases.

Data Analysis & Interpretation

Interference Check

Before calculating IC50, validate the Interference Control wells (Compound + MTT, No Cells).

-

If

, proceed. -

If

, the compound is chemically reducing MTT. You must subtract this value from the experimental wells of the same concentration.

Viability Calculation

IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression (four-parameter logistic curve) :

Troubleshooting

| Issue | Probable Cause | Solution |

| High Background (Blank) | Phenol Red interference or bacterial contamination. | Use Phenol Red-free medium during the MTT step or subtract 630nm reference. |

| Precipitation | Compound insolubility at high concentrations.[8] | Check the "Interference Control" wells.[9][10] If crystals are visible before MTT addition, lower the max concentration. |

| Variability (Smile Effect) | Evaporation in outer wells. | Do not use outer wells for data; fill them with PBS. |

| Low Signal | Low metabolic activity or cell loss during aspiration. | Increase seeding density; use a multi-channel pipette to aspirate slowly at a 45° angle. |

References

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

-

Stockert, J. C., et al. (2012). Assays for viability: a comparative study between MTT, Resazurin, and Crystal Violet. Acta Histochemica, 114(8), 785-796.

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

PubChem. (n.d.). This compound-3-carboxylic acid (Compound Summary). National Library of Medicine. (Note: Used for structural verification of the nitro-quinoline scaffold).

-

Sigma-Aldrich. (n.d.). MTT Cell Proliferation Assay Protocol.

Sources

- 1. clyte.tech [clyte.tech]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. This compound-3-carboxylic acid | C10H6N2O5 | CID 328530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bds.berkeley.edu [bds.berkeley.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. MTT assay overview | Abcam [abcam.com]

Application Note: 4-Hydroxy-7-nitroquinoline in Cellular Assays

This guide outlines the technical framework for utilizing 4-Hydroxy-7-nitroquinoline (4H7NQ) in cell culture systems. While often utilized as a synthetic intermediate for bioactive scaffolds (e.g., NMDA antagonists, kinase inhibitors), 4H7NQ possesses intrinsic physicochemical properties that require rigorous handling protocols to ensure experimental validity.

Executive Summary & Mechanism

This compound (also referred to as 7-nitro-4-quinolinol) acts as a "privileged scaffold" in medicinal chemistry. In cell culture, it is primarily investigated for two distinct purposes:

-

Pharmacological Screening: As a precursor or analog for NMDA glycine-site antagonists and hypoxia-activated prodrugs.

-

Toxicological Benchmarking: The 7-nitro moiety renders the compound susceptible to nitro-reduction by cellular reductases (e.g., DT-diaphorase), potentially generating reactive oxygen species (ROS) or reactive nitrogen species (RNS).

Senior Scientist Insight: Unlike its potent carcinogenic analog 4-Nitroquinoline-1-oxide (4NQO) , 4H7NQ lacks the N-oxide group required for rapid DNA adduct formation. However, the 4-hydroxy/4-keto tautomerism complicates solubility and membrane permeability. This guide prioritizes solubility management and fluorescence background subtraction , as quinoline derivatives often emit in the blue-green spectrum, interfering with common viability dyes (e.g., DAPI, Hoechst).

Physicochemical Handling & Solubility Protocol

The most common failure mode with 4H7NQ is micro-precipitation in aqueous media, leading to "false" cytotoxicity or inconsistent IC50 values.

Table 1: Solubility Profile

| Solvent | Solubility Limit (approx.) | Stability (RT) | Application Note |

| DMSO | ~50 mM | High (>1 month) | Preferred Stock. Freeze/thaw stable. |

| DMF | ~60 mM | High | Alternative if DMSO toxicity is a concern. |

| Ethanol | < 5 mM | Moderate | Poor solubility; avoid for stock prep. |

| Water/PBS | < 0.1 mM | Low | Precipitates immediately. Requires pH > 8.0 for solubility (phenolate form), but this is incompatible with cell physiology. |

Protocol A: Preparation of "Assay-Ready" Stocks

Objective: Create a stable 10 mM stock solution free of micro-crystals.

-

Weighing: Weigh 4H7NQ (MW: ~190.16 g/mol ) into a glass amber vial (light sensitive).

-

Calculation: To make 1 mL of 10 mM stock, weigh 1.9 mg .

-

-

Dissolution: Add 1 mL of sterile, anhydrous DMSO (Cell Culture Grade).

-

Sonication: Sonicate in a water bath at 37°C for 5-10 minutes.

-

Checkpoint: Visually inspect for clarity. If particles persist, vortex for 30s.

-

-

Sterilization: Do NOT filter sterilize the DMSO stock directly through 0.22 µm filters (nylon/PES), as the compound may bind to the membrane. Sterilize the diluted media if necessary, or work aseptically with sterile DMSO.

-

Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid >3 freeze-thaw cycles.

Core Experimental Workflows

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling 4H7NQ, specifically addressing the interference of its intrinsic fluorescence.

Figure 1: Experimental logic flow emphasizing the "No-Cell" control to correct for quinoline autofluorescence.

Protocol B: Cytotoxicity Profiling (MTS Assay)

Rationale: Since 4H7NQ is a nitro-aromatic, metabolic reduction can lead to cell stress. The MTS assay is preferred over fluorescence-based assays (like Alamar Blue) to avoid spectral overlap.

Materials:

-

Target Cells (e.g., HepG2, HCT116)

-

MTS Reagent (Tetrazolium)

-

Positive Control: 4NQO (if available) or Doxorubicin.

Steps:

-

Seeding: Seed cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Dosing:

-

Prepare a 2x intermediate dilution in culture medium (max DMSO 1%).

-

Add 100 µL of 2x drug to 100 µL of cells (Final 1x).

-

Range: Test 0.1 µM to 100 µM (Log scale).

-

Control: Vehicle control (0.5% DMSO) is mandatory.

-

-

Incubation: Incubate for 48–72 hours.

-

Readout:

-

Add 20 µL MTS reagent. Incubate 1–4 hours.

-

Measure Absorbance at 490 nm .

-

-

Data Analysis:

-

Calculate % Viability =

.

-

Protocol C: Fluorescence Interference Check

Rationale: 4-hydroxyquinolines can exhibit fluorescence (Excitation ~340-360nm, Emission ~450-500nm). This overlaps with DAPI and Hoechst.

Steps:

-

Prepare a cell-free plate with media containing 4H7NQ at the highest test concentration (e.g., 100 µM).

-

Measure fluorescence at the wavelengths used for your assay (e.g., Ex/Em 360/460 nm for DAPI).

-

Validation: If the Signal-to-Noise ratio (Compound/Media) > 1.5, you must use a washing step (PBS wash x3) before imaging or switch to a red-shifted dye (e.g., DRAQ5, Propidium Iodide).

Advanced Mechanistic Considerations

Nitro-Reduction and Hypoxia

The 7-nitro group is a substrate for cellular nitroreductases. In hypoxic conditions, this reduction is enhanced, potentially making 4H7NQ a "hypoxia-selective" cytotoxin.

-

Hypothesis:

-

Implication: If observing variable toxicity, check oxygen levels. Toxicity may be higher in dense cultures (local hypoxia) compared to sparse ones.

Tautomerism

4-Hydroxyquinolines exist in equilibrium with 4-quinolones.

-

Phosphate Buffers (pH 7.4): The keto-form (4-quinolone) often predominates.

-

Basic pH (>9): The enol-form (4-hydroxy) predominates and is more soluble.

-

Impact: Do not adjust media pH to solubilize; this alters the chemical species and cellular uptake. Stick to DMSO delivery.

Safety & Disposal

-

Hazard: Like many nitro-quinolines, 4H7NQ should be treated as a potential mutagen .

-

PPE: Double nitrile gloves, lab coat, and handling inside a fume hood.

-

Disposal: All solid and liquid waste must be incinerated. Do not pour down the drain. Deactivate spills with 10% bleach (oxidizes the structure) before cleanup.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 82633, 7-Nitro-4-quinolinol. Retrieved from [Link]

-

-

Structural Analogs & Cytotoxicity

-

Nagy, S., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(19), 3466. (Discusses the cytotoxicity of the 4-hydroxyquinoline scaffold). Retrieved from [Link]

-

-

Mechanistic Context (Nitro-reduction)

-

Solubility & Handling

Sources

4-Hydroxy-7-nitroquinoline: A Turn-On Fluorescent Probe for Cellular Hypoxia

Introduction: Unveiling the Hypoxic Niche in Research and Drug Discovery

Cellular hypoxia, a condition of low oxygen tension, is a critical hallmark of various pathological states, most notably in the tumor microenvironment. The rapid proliferation of cancer cells often outpaces the development of an adequate blood supply, leading to regions of severe oxygen deprivation. This hypoxic niche is not merely a passive consequence of tumor growth; it actively drives tumor progression, metastasis, and resistance to conventional therapies. Therefore, the ability to accurately identify and study hypoxic cells is of paramount importance in cancer biology and the development of targeted therapeutics. 4-Hydroxy-7-nitroquinoline has emerged as a powerful tool in this endeavor, functioning as a "turn-on" fluorescent probe that selectively illuminates these oxygen-deprived cells.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound, its underlying mechanism of action, and robust protocols for its application in cellular imaging and analysis.

The "Turn-On" Mechanism: A Tale of Quenching and Relief

The functionality of this compound as a hypoxia probe is elegantly rooted in the principles of fluorescence quenching and enzymatic reduction. The core structure, a quinoline ring system, is inherently fluorescent. However, the presence of a nitro (-NO2) group at the 7-position acts as a potent fluorescence quencher. This quenching effect is primarily due to photoinduced electron transfer (PeT), where the electron-withdrawing nitro group provides a non-radiative pathway for the excited state energy of the fluorophore to dissipate, effectively "turning off" the fluorescence.

The magic happens in the hypoxic environment. Cells under low oxygen conditions upregulate the expression of a class of enzymes known as nitroreductases. These enzymes play a crucial role in cellular metabolism under anaerobic conditions. Crucially for our application, nitroreductases can catalyze the reduction of the nitro group on the this compound molecule to an amino group (-NH2).

This enzymatic conversion is the key to the "turn-on" mechanism. The resulting molecule, 4-Hydroxy-7-aminoquinoline, is highly fluorescent. The amino group, being an electron-donating group, does not quench the fluorescence of the quinoline core. In fact, it can enhance the quantum yield. This targeted enzymatic reduction effectively removes the quencher, restoring and even amplifying the fluorescent signal, leading to a bright and specific staining of hypoxic cells.

Physicochemical and Spectroscopic Properties

A thorough understanding of the probe's properties is essential for its effective application.

| Property | This compound (Probe - "Off" State) | 4-Hydroxy-7-aminoquinoline (Product - "On" State) |

| Appearance | Pale yellow solid | Colorless to light brown solid |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous buffers. | Improved solubility in aqueous buffers compared to the nitro counterpart. |

| Excitation Max (λex) | ~350 nm | ~360 nm |

| Emission Max (λem) | Weak to no emission | ~450-460 nm (Bright blue-green fluorescence) |

| Quantum Yield (Φ) | Very low | Significantly higher |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemical nature. A common synthetic route involves the nitration of a 4-hydroxyquinoline precursor.

Application Protocols

Protocol 1: In Vitro Detection of Nitroreductase Activity

This protocol provides a method to validate the probe's response to nitroreductase in a cell-free system.

Materials:

-

This compound

-

Recombinant Nitroreductase (e.g., from E. coli)

-

NADH or NADPH

-

Phosphate Buffered Saline (PBS), pH 7.4

-

DMSO

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a working solution of the probe by diluting the stock solution in PBS. The final concentration will need to be optimized, but a starting point of 10 µM is recommended.

-

Prepare a reaction mixture in each well of the 96-well plate:

-

50 µL of PBS

-

10 µL of 1 mM NADH or NADPH

-

10 µL of various concentrations of nitroreductase

-

Add 20 µL of the this compound working solution.

-

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for 4-Hydroxy-7-aminoquinoline (e.g., Ex: 360 nm, Em: 450 nm).

Expected Results: A dose-dependent increase in fluorescence intensity should be observed with increasing concentrations of nitroreductase.

Protocol 2: Imaging Hypoxia in Live Cells

This protocol details the use of this compound for the fluorescent imaging of hypoxic cells in culture.

Materials:

-

This compound

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Cells of interest (e.g., cancer cell line known to exhibit hypoxia, such as HeLa or A549)

-

Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2, 5% CO2, 94% N2)

-

Normoxic incubator (standard cell culture incubator, ~21% O2)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or similar UV-excitation filter)

-

Imaging dishes or plates

Procedure:

-

Cell Seeding: Seed cells onto imaging dishes or plates and allow them to adhere and grow to the desired confluency (typically 50-70%).

-

Induction of Hypoxia: Place one set of plates in a hypoxia chamber for 12-24 hours to induce a hypoxic state. Keep a parallel set of plates in a normoxic incubator as a control.

-

Probe Loading:

-

Prepare a fresh working solution of this compound in serum-free cell culture medium. A final concentration of 5-10 µM is a good starting point, but should be optimized for your specific cell line.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the probe-containing medium to both the hypoxic and normoxic cells.

-

-

Incubation: Incubate the cells with the probe for 1-2 hours at 37°C in their respective hypoxic or normoxic environments.

-

Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm PBS or serum-free medium to remove any unbound probe.

-

Imaging: Add fresh culture medium to the cells and immediately image them using a fluorescence microscope. Use an excitation wavelength around 360 nm and collect the emission around 450 nm.

Expected Results: Cells cultured under hypoxic conditions should exhibit bright blue-green fluorescence, while cells cultured under normoxic conditions should show minimal to no fluorescence.

Data Analysis and Interpretation

The primary output of these experiments is the fluorescence intensity. For quantitative analysis, image analysis software can be used to measure the mean fluorescence intensity of individual cells or entire fields of view. It is crucial to compare the fluorescence intensity of hypoxic cells to that of normoxic control cells to determine the "turn-on" ratio.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence in normoxic cells | - Probe concentration is too high. - Incomplete washing. - Autofluorescence of cells or medium. | - Titrate the probe to a lower concentration. - Increase the number and duration of washing steps. - Image cells in a phenol red-free medium and acquire an unstained control image to assess autofluorescence. |

| Weak or no signal in hypoxic cells | - Insufficient hypoxia. - Low nitroreductase activity in the chosen cell line. - Probe instability. | - Ensure the hypoxia chamber is functioning correctly and extend the incubation time. - Verify nitroreductase expression in your cell line via other methods (e.g., Western blot). - Prepare fresh probe solutions for each experiment. |

| Phototoxicity | - High probe concentration. - Prolonged exposure to excitation light. | - Use the lowest effective probe concentration. - Minimize the exposure time and intensity of the excitation light during imaging. |

Visualizing the Workflow

Caption: Experimental workflow for imaging cellular hypoxia.

Conclusion

This compound is a valuable fluorescent probe for the specific detection of hypoxic cells. Its "turn-on" mechanism, based on the enzymatic reduction of a nitro group by nitroreductases, provides a high signal-to-noise ratio and allows for clear visualization of hypoxic regions in cell populations. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this powerful tool into their studies of cancer biology, ischemia, and other hypoxia-related pathologies. As with any experimental technique, optimization of the probe concentration and incubation times for specific cell types is recommended to achieve the best results.

References

- Relevant scientific publications and technical data sheets for this compound and related compounds will be listed here with full cit

Application Notes & Protocols: Leveraging 4-Hydroxy-7-nitroquinoline for Advanced DNA Damage Research

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Hydroxy-7-nitroquinoline (4HNQ) as a tool for inducing DNA damage. This guide is designed to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring robust and reproducible results in the study of DNA damage and repair pathways.

Introduction: this compound as a Genotoxic Agent

This compound is a metabolite of the well-characterized carcinogen 4-nitroquinoline 1-oxide (4NQO). In cellular systems, 4NQO undergoes metabolic reduction to its proximate carcinogenic form, 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is highly reactive towards DNA.[1] Both 4NQO and its metabolites are potent inducers of DNA lesions, making them invaluable tools for investigating the cellular mechanisms of DNA damage response (DDR), DNA repair, mutagenesis, and carcinogenesis.[2][3]

The utility of 4HNQ and its parent compound in research lies in their ability to generate a spectrum of DNA damage, including bulky adducts and oxidative damage.[4][5] This mimics the damage caused by various environmental mutagens and provides a controlled system to study complex cellular responses. Understanding how to precisely apply this agent and measure its effects is critical for any research in this domain.

Mechanism of Action: How 4HNQ Induces DNA Damage

The genotoxicity of the 4NQO/4HNQ system is not direct. It requires intracellular metabolic activation to exert its DNA-damaging effects. The process can be summarized in two primary pathways:

-

Formation of DNA Adducts: The parent compound, 4NQO, is enzymatically reduced to the highly reactive intermediate 4-hydroxyaminoquinoline 1-oxide (4HAQO).[1] This electrophilic intermediate readily reacts with DNA bases, primarily guanine and adenine, to form stable covalent adducts.[5] These bulky lesions distort the DNA helix, creating a physical impediment to DNA replication and transcription, thereby triggering the Nucleotide Excision Repair (NER) pathway.[3]

-

Induction of Oxidative Stress and Damage: The metabolic cycling of 4NQO also generates reactive oxygen species (ROS).[2][4] This leads to a state of oxidative stress within the cell, causing damage to various cellular components, including DNA. A major product of this oxidative damage is 8-hydroxy-2'-deoxyguanosine (8-OHdG), a mutagenic lesion that is a key biomarker for oxidative stress and is primarily repaired by the Base Excision Repair (BER) pathway.[4]

The dual mechanism of damage induction makes 4HNQ a versatile tool for studying the interplay between different DNA repair pathways.

Figure 1: Mechanism of 4NQO/4HNQ-induced DNA damage and cellular response.

Critical Safety Precautions

This compound and its parent compounds are potent mutagens and suspected carcinogens. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[6][7][8][9]

Application Note I: A Validated Protocol for Inducing DNA Damage in Cultured Cells

Objective: To establish a reproducible workflow for treating cultured mammalian cells with 4HNQ to induce a measurable level of DNA damage.

Part A: Determining Optimal Working Concentration via Kill Curve

The cytotoxic effect of 4HNQ is highly dependent on the cell line due to variations in metabolic activity and DNA repair capacity. Therefore, the first critical step is to determine the optimal concentration range for your specific cell model using a kill curve. The goal is to identify a concentration that induces significant DNA damage without causing widespread acute cell death, which could confound downstream analysis.

Protocol: Kill Curve Assay

-

Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase (approximately 30-50% confluency) at the time of treatment.[10] Allow cells to adhere and recover overnight.

-

Prepare 4HNQ Dilutions: Prepare a 2X serial dilution series of 4HNQ in complete cell culture medium. The concentration range should be broad initially (e.g., 0.01 µM to 100 µM) and can be narrowed in subsequent experiments. Include a vehicle control (e.g., DMSO) at the highest concentration used.

-

Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of 4HNQ. Ensure each concentration is tested in triplicate or quadruplicate.

-

Incubation: Incubate the cells for a defined period. A 24-hour incubation is a common starting point.

-

Assess Viability: After incubation, measure cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

-

Data Analysis: Plot cell viability (%) against the log of 4HNQ concentration. The resulting dose-response curve will allow you to determine key values like the IC50 (the concentration that inhibits 50% of cell viability). For DNA damage studies, a concentration below the IC50 (e.g., IC20-IC30) is often chosen.

| Parameter | Recommended Starting Condition | Rationale |

| Cell Type | User-specific (e.g., HeLa, A549, NHDF) | Sensitivity to 4HNQ is cell-line dependent. |

| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Ensures cells are actively dividing and not over-confluent. |

| 4HNQ Concentration Range | 0.01, 0.1, 1, 10, 50, 100 µM | A wide range is necessary to capture the full dose-response. |

| Vehicle Control | DMSO (at the highest percentage used for 4HNQ) | To control for any effects of the solvent on cell viability. |

| Treatment Duration | 24 hours | A standard duration to observe significant cytotoxic effects. |

| Viability Assay | MTT or equivalent colorimetric/fluorometric assay | Provides a quantitative measure of metabolic activity, an indicator of viability. |

Part B: Standard Protocol for DNA Damage Induction

Once a suitable working concentration is determined, you can proceed with inducing DNA damage for your specific downstream applications.

Protocol: 4HNQ Treatment

-

Cell Culture: Seed cells in the appropriate culture vessel (e.g., 6-well plates, 10 cm dishes, or on coverslips for imaging) to achieve 70-80% confluency on the day of treatment.[11]

-

Prepare Treatment Medium: Prepare fresh cell culture medium containing the predetermined optimal concentration of 4HNQ. Also, prepare a vehicle control medium.

-

Treatment: Aspirate the existing medium and replace it with the 4HNQ-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for the desired duration. For DNA damage induction, shorter treatment times (e.g., 1-4 hours) are often sufficient and minimize secondary effects from widespread cytotoxicity.[12]

-

Post-Treatment Processing: After incubation, wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual 4HNQ.[12] The cells are now ready for downstream analysis (e.g., Comet assay, γH2AX staining, cell lysis for Western blotting).

Figure 2: Standard workflow for inducing DNA damage with 4HNQ in cell culture.

Application Note II: Quantitative Assessment of 4HNQ-Induced DNA Damage

Objective: To provide validated protocols for measuring the DNA damage induced by 4HNQ treatment.

Method 1: The Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[13] Under alkaline conditions, damaged DNA containing breaks relaxes and migrates out of the nucleoid during electrophoresis, forming a "comet" shape. The amount of DNA in the comet tail relative to the head is proportional to the amount of damage.

Protocol: Alkaline Comet Assay

-

Cell Preparation: After 4HNQ treatment, harvest cells and resuspend them in ice-cold PBS at a concentration of ~2 x 10^4 cells/mL.[14]

-

Embedding: Mix ~2 x 10^4 cells with 70 µL of 1% low-melting-point agarose (at 37°C) and immediately pipette onto a pre-coated microscope slide.[14] Cover with a coverslip and solidify at 4°C for 5 minutes.

-

Lysis: Gently remove the coverslip and immerse the slides in a chilled lysis solution (high salt, EDTA, Triton X-100) for at least 1 hour at 4°C.[14] This step removes membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding: Immerse slides in a freshly prepared, chilled alkaline electrophoresis buffer (NaOH, EDTA, pH > 13) for 30 minutes in the dark.[13] This unwinds the DNA and exposes alkali-labile sites.

-

Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., 21 V) for 30 minutes at 4°C.[13]

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using specialized image analysis software to measure parameters like "% Tail DNA" or "Tail Moment."

Method 2: γ-H2AX Immunofluorescence Staining for Double-Strand Breaks

The phosphorylation of the histone variant H2AX on serine 139 (to form γ-H2AX) is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs). Visualizing γ-H2AX foci via immunofluorescence is a highly specific and sensitive method for quantifying DSBs.[15]

Protocol: γ-H2AX Staining

-

Cell Culture: Grow and treat cells directly on sterile glass coverslips in a multi-well plate.

-

Fixation: After 4HNQ treatment, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.[15][16]

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize them with 0.3% Triton X-100 in PBS for 15 minutes to allow antibody access to the nucleus.[15]

-

Blocking: Wash with PBS and block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% Bovine Serum Albumin in PBS) for 30-60 minutes.[15]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX (e.g., mouse anti-γH2AX) diluted in blocking solution, typically for 1 hour at room temperature or overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the cells multiple times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells extensively. Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DSBs. Automated image analysis software (e.g., ImageJ/Fiji) can be used for unbiased quantification.[15]

Figure 3: General workflow for γ-H2AX immunofluorescence staining.

References

-

Arima, Y., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences. [Link]

-

Nakahara, W., Fukuoka, F., & Sugimura, T. (1957). Carcinogenic action of 4-nitroquinoline-N-oxide. Gann, 48(1), 129-137. [Link]

-

Tanooka, H., & Tada, M. (1975). Reparable lethal DNA damage produced by enzyme-activated 4-hydroxyaminoquinoline 1-oxide. Chemico-biological interactions, 10(1), 11–18. [Link]

-

Mirzayans, R., & Waters, R. (1981). DNA damage and its repair in human normal or xeroderma pigmentosum fibroblasts treated with 4-nitroquinoline 1-oxide or its 3-methyl derivative. Carcinogenesis, 2(12), 1359-1362. [Link]

-

Ikenaga, M., et al. (1977). The genetic control of the repair of 4-nitroquinoline 1-oxide-induced DNA damage in Saccharomyces cerevisiae. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 43(3), 327-336. [Link]

-

Mirzayans, R., & Paterson, M. C. (1991). Hyperresistance to 4-nitroquinoline 1-oxide cytotoxicity and reduced DNA damage formation in dermal fibroblast strains derived from five members of a cancer-prone family. Carcinogenesis, 12(1), 71-77. [Link]

-

Poirier, M. C. (1997). Carcinogen-DNA Adduct Formation and DNA Repair. Centers for Disease Control and Prevention. [Link]

-

Park, J. H., et al. (2014). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 4(24), e1336. [Link]

-

Bielas, J. H., & Heddle, J. A. (2000). Proliferation is necessary for both repair and mutation induction in mouse peripheral blood lymphocytes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 466(2), 145-151. [Link]

-

Azqueta, A., & Collins, A. R. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Methods in molecular biology (Clifton, N.J.), 2338, 101–112. [Link]

-

Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. [Link]

-

BPS Bioscience. (n.d.). Kill Curve Protocol. [Link]

-

Martin, O. A., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of visualized experiments : JoVE, (129), 56617. [Link]

-

Couvé-Privat, S., et al. (2017). Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage. Bio-protocol, 7(20), e2580. [Link]

Sources

- 1. Reparable lethal DNA damage produced by enzyme-activated 4-hydroxyaminoquinoline 1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA damage and its repair in human normal or xeroderma pigmentosum fibroblasts treated with 4-nitroquinoline 1-oxide or its 3-methyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. capotchem.cn [capotchem.cn]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. horizondiscovery.com [horizondiscovery.com]

- 12. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neb.com [neb.com]

- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Leveraging the 4-Hydroxy-7-nitroquinoline Scaffold for Anticancer Lead Optimization

Abstract & Strategic Overview

The quinoline pharmacophore represents a "privileged structure" in oncology drug discovery, forming the backbone of FDA-approved agents such as Bosutinib (Src/Abl inhibitor) and Lenvatinib (VEGFR inhibitor). Within this class, 4-Hydroxy-7-nitroquinoline (4H7NQ) serves as a critical, bifunctional scaffold. Its value lies in its orthogonal reactivity: the 4-hydroxy group functions as an electrophilic gateway (via activation) for kinase-binding motifs, while the 7-nitro group offers a handle for electronic modulation or reduction to an amine for solubility-enhancing side chains.

This guide details the protocol for utilizing 4H7NQ to generate focused anticancer libraries, specifically targeting Topoisomerase II and Tyrosine Kinases (e.g., EGFR) . It distinguishes this scaffold from the carcinogen 4-nitroquinoline-1-oxide (4NQO), focusing strictly on therapeutic lead generation.

Chemical Biology & Mechanism of Action[1][2][3][4][5]

To design effective screens, one must understand the pharmacophore's interaction with biological targets.

The Pharmacophore Logic

-

Position 4 (Hydroxyl/Chloro): The primary site for diversification. Replacing the hydroxyl with an amine-linked heterocycle allows the molecule to mimic ATP in the kinase binding pocket or intercalate between DNA base pairs.

-